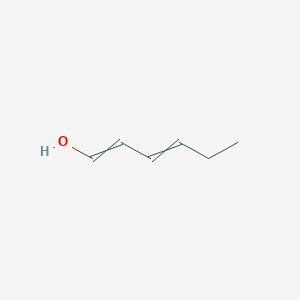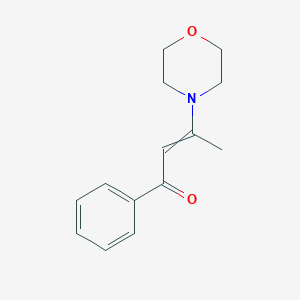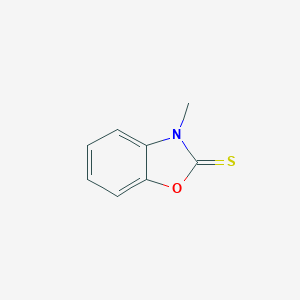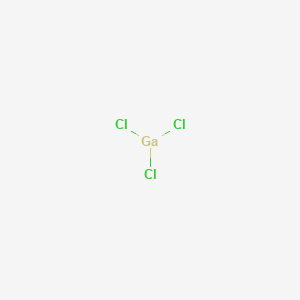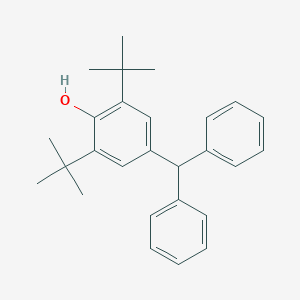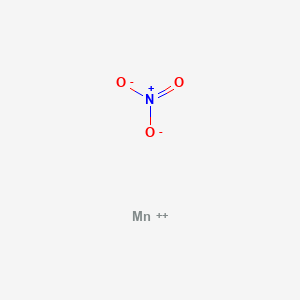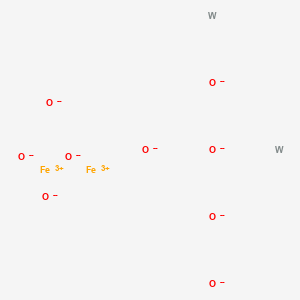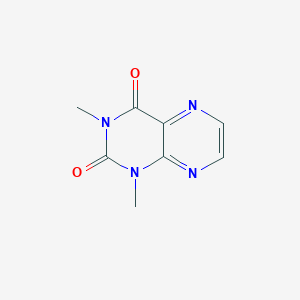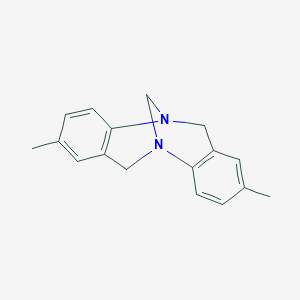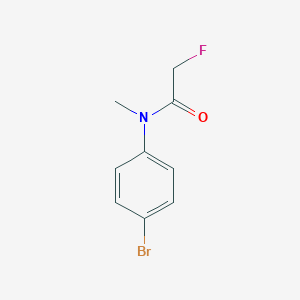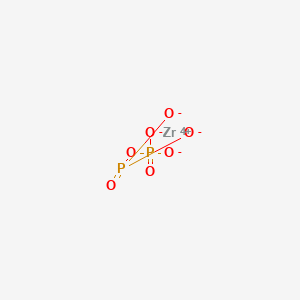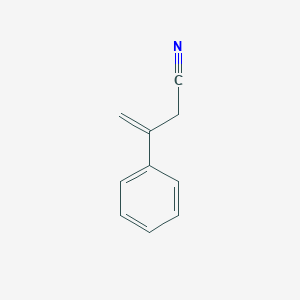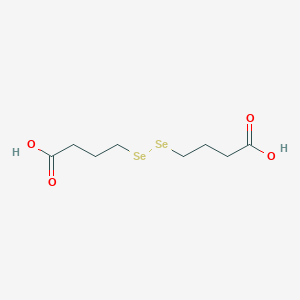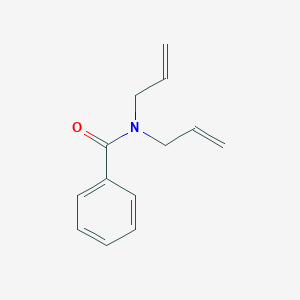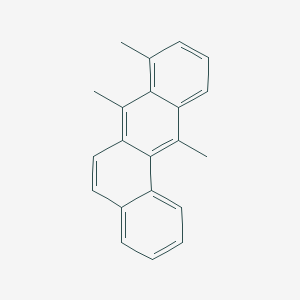
7,8,12-Trimethylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,12-Trimethylbenz(a)anthracene (TMB) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used as a carcinogen to induce tumors in animal models. TMB is a potent carcinogen that has been widely used in scientific research to study the mechanisms of cancer development.
Mecanismo De Acción
7,8,12-Trimethylbenz(a)anthracene acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind covalently to DNA, leading to mutations and chromosomal abnormalities. 7,8,12-Trimethylbenz(a)anthracene has been shown to induce tumors in a variety of tissues, including the liver, lung, and mammary gland.
Efectos Bioquímicos Y Fisiológicos
7,8,12-Trimethylbenz(a)anthracene has been shown to induce a variety of biochemical and physiological effects in animal models. It can cause oxidative stress, inflammation, and alterations in cellular signaling pathways. 7,8,12-Trimethylbenz(a)anthracene has also been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,8,12-Trimethylbenz(a)anthracene is a widely used model carcinogen that has many advantages for laboratory experiments. It is a potent carcinogen that can induce tumors in a variety of tissues, making it useful for studying the mechanisms of cancer development. However, 7,8,12-Trimethylbenz(a)anthracene has limitations as a model carcinogen, as it does not accurately reflect the complexity of human cancer development. 7,8,12-Trimethylbenz(a)anthracene-induced tumors often have different genetic and molecular characteristics than human tumors, and the doses used to induce tumors in animal models may not be relevant to human exposure levels.
Direcciones Futuras
There are many future directions for research on 7,8,12-Trimethylbenz(a)anthracene and its role in cancer development. One area of research is the development of new animal models that more accurately reflect human cancer development. Another area of research is the identification of biomarkers that can be used to predict cancer risk in individuals exposed to environmental toxins. Additionally, there is a need for research on the effects of 7,8,12-Trimethylbenz(a)anthracene on non-cancerous tissues and organs, as well as the long-term effects of 7,8,12-Trimethylbenz(a)anthracene exposure on human health. Overall, 7,8,12-Trimethylbenz(a)anthracene is a valuable tool for studying the mechanisms of cancer development, but further research is needed to fully understand its role in human health.
Métodos De Síntesis
7,8,12-Trimethylbenz(a)anthracene can be synthesized through the Friedel-Crafts reaction of benzene and anthracene using aluminum chloride as a catalyst. The reaction yields a mixture of isomers, with the 7,8,12-isomer being the most potent carcinogen.
Aplicaciones Científicas De Investigación
7,8,12-Trimethylbenz(a)anthracene is commonly used in scientific research to study the mechanisms of cancer development. It is used to induce tumors in animal models and to study the effects of carcinogens on cellular processes. 7,8,12-Trimethylbenz(a)anthracene has been used to study the role of DNA damage and repair mechanisms in cancer development, as well as the effects of environmental toxins on cancer risk.
Propiedades
Número CAS |
13345-64-7 |
|---|---|
Nombre del producto |
7,8,12-Trimethylbenz(a)anthracene |
Fórmula molecular |
C21H18 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
7,8,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18(14(2)20(13)17)12-11-16-8-4-5-9-19(16)21/h4-12H,1-3H3 |
Clave InChI |
NQIIOABBGPROQW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
SMILES canónico |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
Otros números CAS |
13345-64-7 |
Sinónimos |
7,8,12-trimethylbenz(a)anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



